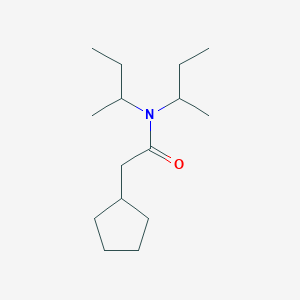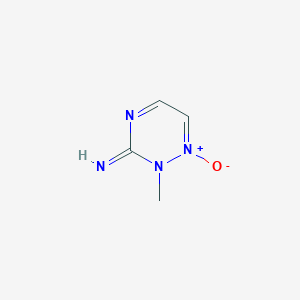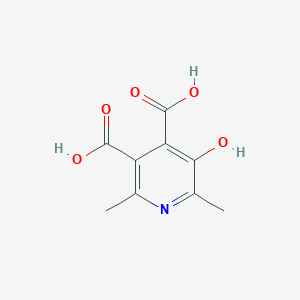
Decanamide, N,N'-1,4-butanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N,N’-1,4-butanediylbis- is a specialty chemical compound known for its unique structure and properties. It is a type of amide, specifically a bis-amide, which means it contains two amide groups connected by a butanediyl (butane-1,4-diyl) linker. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N,N’-1,4-butanediylbis- typically involves the reaction of decanoic acid with 1,4-butanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The general reaction scheme can be represented as follows:
Decanoic acid+1,4-Butanediamine→Decanamide, N,N’-1,4-butanediylbis-+Water
The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N,N’-1,4-butanediylbis- involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent any side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Decanamide, N,N’-1,4-butanediylbis- undergoes several types of chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 1,4-butanediamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Hydrolysis: Decanoic acid and 1,4-butanediamine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Decanamide, N,N’-1,4-butanediylbis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanamide, N,N’-1,4-butanediylbis-: Similar structure but with a longer alkyl chain.
N-isobutyl decanamide: Structurally related alkamide with different biological activity.
Uniqueness
Decanamide, N,N’-1,4-butanediylbis- is unique due to its specific bis-amide structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
89927-56-0 |
|---|---|
Fórmula molecular |
C24H48N2O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
N-[4-(decanoylamino)butyl]decanamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-19-23(27)25-21-17-18-22-26-24(28)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
PYDUXDAIVSUVIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)



![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)





![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
